Bienvenue dans la boutique en ligne BenchChem!

Sp-cAMPS

Phosphodiesterase Resistance Signal Transduction cAMP Stability

Choose Sp-cAMPS for PDE-resistant, stereochemically pure activation of PKA I & II without the metabolic liabilities of db-cAMP (HDAC artifacts) or 8-Br-cAMP (PDE degradation). This active Sp-isomer directly mimics endogenous cAMP, enabling sustained, artifact-free interrogation of PKA signaling. Paired with Rp-cAMPS, it provides a gold-standard agonist/antagonist toolkit for definitive causal dissection of PKA-dependent processes in synaptic plasticity, cancer biology, and structural studies—eliminating off-target Epac signals and variable esterase activation.

Molecular Formula C10H12N5O5PS
Molecular Weight 345.27 g/mol
CAS No. 73208-40-9
Cat. No. B1662683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSp-cAMPS
CAS73208-40-9
Synonyms(2S,4aR,6R,7R,7aS)-6-(6-amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-sulfide compound with triethylamine (1:1)
Molecular FormulaC10H12N5O5PS
Molecular Weight345.27 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O
InChIInChI=1S/C10H12N5O5PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13)/t4-,6-,7-,10-,21?/m1/s1
InChIKeySMPNJFHAPJOHPP-JOILOJCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sp-cAMPS (CAS 73208-40-9): Baseline Procurement & Technical Overview of the Phosphorothioate cAMP Agonist


Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a nucleoside 3',5'-cyclic phosphorothioate analog of the second messenger cAMP, distinguished by the substitution of a sulfur atom for an exocyclic oxygen on the cyclic phosphate group, rendering it resistant to hydrolysis by phosphodiesterases (PDEs) [1]. As the active stereoisomer, Sp-cAMPS functions as a potent agonist for cAMP-dependent protein kinase (PKA) type I and type II, enabling sustained, PDE-resistant activation of the PKA signaling cascade [2]. Its stereochemical configuration is critical: the Rp-isomer acts as a competitive antagonist, while the Sp-isomer mimics the activating conformation of native cAMP, providing a powerful and specific tool for dissecting PKA-mediated cellular functions without the rapid signal termination characteristic of endogenous cAMP or hydrolysable analogs [3].

Why Sp-cAMPS Cannot Be Substituted: Critical Differentiation from Generic cAMP Analogs


Generic cAMP analogs like dibutyryl-cAMP (db-cAMP) or 8-Br-cAMP are frequently employed to activate PKA, but they present significant liabilities that compromise experimental reproducibility and mechanistic interpretation. db-cAMP must be deacylated by endogenous esterases to release active cAMP, a process that is both cell-type-dependent and generates butyrate, a bioactive molecule with confounding effects on histone deacetylases (HDACs) and cellular metabolism [1]. 8-Br-cAMP, while more lipophilic, remains a substrate for phosphodiesterases, leading to rapid signal degradation and variable intracellular concentrations [2]. Furthermore, neither analog provides a suitable matched control for pharmacological inhibition. In contrast, Sp-cAMPS offers PDE-resistance, direct PKA activation without metabolic bioactivation artifacts, and a well-characterized antagonist counterpart (Rp-cAMPS) for rigorous control experiments [3]. Substituting Sp-cAMPS with a generic analog introduces uncontrolled variables in PDE activity, cellular metabolism, and off-target signaling, thereby jeopardizing the validity of conclusions drawn about the specific role of PKA in a given biological process.

Quantitative Evidence Guide: Verifiable Differentiation of Sp-cAMPS from Key Comparators


PDE Resistance: Sp-cAMPS vs. Native cAMP and 8-Br-cAMP

Sp-cAMPS is explicitly designed to resist hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), a key differentiator from native cAMP and first-generation analogs. While native cAMP is rapidly degraded in vitro and in vivo, Sp-cAMPS acts as a PDE-nonhydrolyzable analog, enabling sustained PKA activation without the requirement for PDE inhibitors like IBMX [1]. This contrasts with 8-Br-cAMP, which retains susceptibility to PDE-mediated hydrolysis, leading to unpredictable and often transient signaling [2]. The PDE-resistant property of Sp-cAMPS has been directly utilized in hydrogen/deuterium exchange mass spectrometry (HDXMS) studies to trap and analyze transient ternary complexes of PKA and PDE-RegA, an experiment impossible with hydrolysable cAMP [3].

Phosphodiesterase Resistance Signal Transduction cAMP Stability

Stereospecific Agonist Activity: Sp-cAMPS vs. Rp-cAMPS

Sp-cAMPS is the active, PKA-agonizing stereoisomer of the phosphorothioate cAMP analog. Its enantiomer, Rp-cAMPS, is a competitive antagonist with defined Ki values against PKA type I and II. This stereospecific pairing provides a built-in, rigorous control for PKA-specific effects. Crystallographic studies of the RIα regulatory subunit of PKA bound to both isomers (at 2.3 Å and 2.4 Å resolution, respectively) reveal that while both bind the same pocket, the Sp-isomer induces a conformation compatible with holoenzyme dissociation and activation, whereas the Rp-isomer stabilizes an inactive state [1]. This direct structural evidence underpins the functional antagonism, where Rp-cAMPS competitively inhibits cAMP-induced activation with Ki values of 12.5 µM and 4.5 µM for PKA I and II, respectively [2].

PKA Agonist Stereochemistry cAMP Signaling Competitive Antagonist

Functional PKA Activation in Neurons: Sp-cAMPS vs. Forskolin

In a functional assay of synaptic plasticity, the effect of Sp-cAMPS on increasing the number of functional release sites was directly compared to that of the adenylyl cyclase activator, forskolin. Both Sp-cAMPS and forskolin increased the number of active release sites by approximately 20-30% in cultured hippocampal dentate gyrus neurons. Crucially, the effect of Sp-cAMPS was blocked by the PKA inhibitor KT5720, confirming its action is mediated specifically through PKA [1]. This demonstrates that Sp-cAMPS can replicate the presynaptic effects of global cAMP elevation achieved with forskolin, but via a direct and specific action on PKA, bypassing potential adenylyl cyclase- or Epac-mediated effects.

Neuroscience Synaptic Plasticity Presynaptic Release LTP

PKA Isoform Activation Profile: Sp-cAMPS vs. Site-Selective Analogs (e.g., Sp-8-CPT-cAMPS)

Sp-cAMPS functions as a balanced, non-site-selective activator of both PKA type I and type II holoenzymes. This contrasts with modified analogs like Sp-8-CPT-cAMPS, which exhibit pronounced site selectivity. Sp-8-CPT-cAMPS selects Site A of RI over Site A of RII by 153-fold, and Site B of RII over Site B of RI by 59-fold . While Sp-cAMPS does not possess this selectivity, its broad, balanced activation profile is advantageous when the goal is to robustly activate the entire PKA pool, irrespective of isoform or binding site. Its primary differentiation from site-selective analogs is its utility as a general PKA agonist, whereas Sp-8-CPT-cAMPS is the tool of choice for dissecting specific site contributions to PKA signaling [1].

PKA Isoform Selectivity Binding Site A/B Chemical Biology

Potency as PDE3A Inhibitor: Sp-cAMPS vs. Native cAMP

Beyond its role as a PKA agonist, Sp-cAMPS acts as a competitive inhibitor of phosphodiesterase 3A (PDE3A) with a Ki of 47.6 µM . Native cAMP, while being the physiological substrate for PDE3A (Km ≈ 0.2-0.5 µM), does not exhibit significant inhibitory activity at comparable concentrations. The competitive nature of Sp-cAMPS inhibition means it occupies the catalytic site of PDE3A, preventing the hydrolysis of endogenous cAMP. This dual functionality—sustained PKA activation combined with competitive PDE3A inhibition—can lead to synergistic or amplified cAMP signaling in cells where PDE3A is a dominant regulator of cAMP tone [1]. This property must be considered in experimental design, as it differentiates Sp-cAMPS from analogs that are either pure agonists or pure PDE inhibitors.

PDE3A Inhibition Enzyme Kinetics cGMP Cross-talk

Optimal Research & Industrial Applications for Sp-cAMPS (CAS 73208-40-9)


Dissecting PKA-Specific Signaling in Complex Cellular Systems

When investigating the role of PKA in a biological process, Sp-cAMPS provides a clean, direct activation signal. Its use is ideally paired with its antagonist counterpart, Rp-cAMPS (Ki = 12.5 µM for PKA I; 4.5 µM for PKA II), to establish a definitive causal link. This paired agonist/antagonist approach is the gold standard for PKA pathway analysis, offering a level of pharmacological rigor that surpasses the use of adenylyl cyclase activators (e.g., forskolin) or generic cAMP analogs, which suffer from off-target effects and metabolic artifacts [1][2].

Long-Term Potentiation (LTP) and Synaptic Plasticity Studies

Sp-cAMPS has been directly shown to increase the number of functional presynaptic release sites in hippocampal neurons by 20-30%, an effect quantitatively comparable to that of forskolin but mediated solely by PKA [3]. For neuroscientists studying synaptic plasticity, learning, and memory, Sp-cAMPS enables the specific interrogation of the PKA-dependent presynaptic component of LTP, bypassing the confounding influence of Epac and other cAMP effectors activated by broader cAMP elevation.

Structural Biology of PKA Holoenzyme and cAMP-Binding Domains

The high-resolution crystal structures of the PKA RIα regulatory subunit bound to both Sp-cAMPS (2.3 Å) and Rp-cAMPS (2.4 Å) provide atomic-level detail on ligand recognition and the stereochemical basis for agonism versus antagonism [4]. Sp-cAMPS serves as an invaluable ligand for co-crystallization, cryo-EM, and other structural studies aimed at understanding the conformational dynamics of PKA activation. Its PDE-resistant nature also makes it ideal for hydrogen/deuterium exchange mass spectrometry (HDXMS) to capture transient, dynamic complexes [5].

PKA Purification and Chemical Proteomics (Affinity Chromatography)

Sp-cAMPS and its derivatives (e.g., Sp-8-AEA-cAMPS) have been successfully employed as affinity ligands for the enrichment and purification of PKA regulatory subunits and their associated protein complexes from cell lysates [6]. As an agonist that promotes holoenzyme dissociation, Sp-cAMPS-based matrices can be used to isolate free R-subunits and their binding partners, providing a powerful tool for mapping the PKA interactome and subproteome under various cellular conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sp-cAMPS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.